N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Description
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Properties
Molecular Formula |
C21H20N6O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H20N6O/c1-13-8-9-16(10-15(13)3)27-20-18(11-24-27)19(22-12-23-20)25-26-21(28)17-7-5-4-6-14(17)2/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
InChI Key |
SLOYXQZAUZIMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves several steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Industrial Production Methods
The industrial production of this compound typically involves the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit similar biological activities and are used in similar applications.
Uniqueness
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic effects .
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